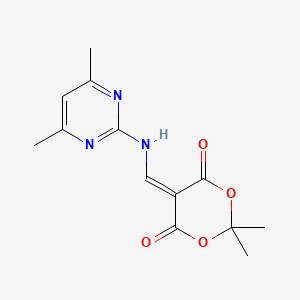

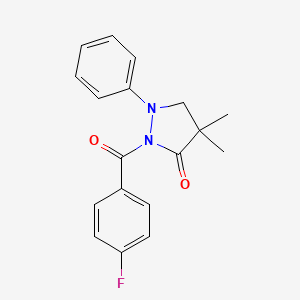

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Overview

Description

Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring . Many pyrimidine derivatives are key molecules in living organisms: DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .

Synthesis Analysis

The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds .

Scientific Research Applications

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, it was used in the synthesis of the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate . This compound was synthesized under microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .

Biological Activities

Pyrimidines, including the 4,6-dimethylpyrimidin-2-yl group, are known to exhibit a wide range of biological activities. They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .

Antibacterial Properties

Pyrimidine analogs have shown antibacterial properties . This suggests that the compound could potentially be used in the development of new antibacterial agents.

Antifungal Properties

Similarly, pyrimidine analogs have demonstrated antifungal activities . This indicates that the compound could be used in the creation of new antifungal treatments.

Antiparasitic Properties

Pyrimidine analogs have also shown antiparasitic activities . This suggests that the compound could be used in the development of new antiparasitic drugs.

Anti-inflammatory Properties

Pyrimidine analogs have demonstrated anti-inflammatory properties . This indicates that the compound could potentially be used in the creation of new anti-inflammatory treatments.

Antihypertensive Properties

Pyrimidine analogs have shown antihypertensive properties . This suggests that the compound could be used in the development of new antihypertensive drugs.

Antiviral Properties

Finally, pyrimidine analogs have demonstrated antiviral activities . This indicates that the compound could potentially be used in the creation of new antiviral treatments.

Mechanism of Action

Target of Action

The compound “5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione” could potentially interact with proteins or enzymes that have affinity for pyrimidine derivatives .

Mode of Action

The compound could potentially act as a nucleophile, attacking electrophilic sites on target molecules . The presence of the pyrimidine ring and the amino group could facilitate this interaction .

Biochemical Pathways

The exact biochemical pathways affected by this compound are unknown. Pyrimidine derivatives are known to play key roles in various biological processes, including dna and rna synthesis .

Pharmacokinetics

The ADME properties of this compound are unknown. The presence of the pyrimidine ring could potentially influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are unknown. Given its potential nucleophilic activity, it could potentially interfere with the function of target proteins or enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-7-5-8(2)16-12(15-7)14-6-9-10(17)19-13(3,4)20-11(9)18/h5-6H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZNQYUNRYGASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC=C2C(=O)OC(OC2=O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332184 | |

| Record name | 5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

25063-71-2 | |

| Record name | 5-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2619005.png)

![2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane](/img/structure/B2619009.png)

![6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2619011.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619014.png)

![(Z)-ethyl 4-((4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2619015.png)

![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2619017.png)

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2619018.png)

![1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2619022.png)